molecular formula C9H11NO3 B11719594 2-Pyridinecarboxylic acid, 4-methoxy-3-methyl-, methyl ester

2-Pyridinecarboxylic acid, 4-methoxy-3-methyl-, methyl ester

Cat. No.: B11719594
M. Wt: 181.19 g/mol
InChI Key: JVKVCABLYNAFNJ-UHFFFAOYSA-N
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Description

2-Pyridinecarboxylic acid, 4-methoxy-3-methyl-, methyl ester is an organic compound with the molecular formula C10H13NO3 It is a derivative of pyridinecarboxylic acid, featuring a methoxy group at the 4-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxylic acid, 4-methoxy-3-methyl-, methyl ester can be achieved through several methods. One common approach involves the esterification of 2-Pyridinecarboxylic acid, 4-methoxy-3-methyl- with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the product can be achieved through techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxylic acid, 4-methoxy-3-methyl-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Pyridinecarboxylic acid, 4-methoxy-3-methyl-, methyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, facilitating the construction of more complex molecules.

    Biology: The compound can be employed in the study of biological pathways and enzyme interactions.

    Industry: The compound is used in the production of various chemicals and materials, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxylic acid, 4-methoxy-3-methyl-, methyl ester involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. For instance, the compound may act as an inhibitor or activator of certain enzymes, modulating their activity and impacting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridinecarboxylic acid, 4-methoxy-3-methyl-, ethyl ester
  • 2-Methoxy-4-pyridinecarboxylic acid
  • 4-Pyridinecarboxylic acid, 2-chloro-6-methoxy-, ethyl ester

Uniqueness

2-Pyridinecarboxylic acid, 4-methoxy-3-methyl-, methyl ester is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 4-methoxy-3-methylpyridine-2-carboxylate

InChI

InChI=1S/C9H11NO3/c1-6-7(12-2)4-5-10-8(6)9(11)13-3/h4-5H,1-3H3

InChI Key

JVKVCABLYNAFNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1C(=O)OC)OC

Origin of Product

United States

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